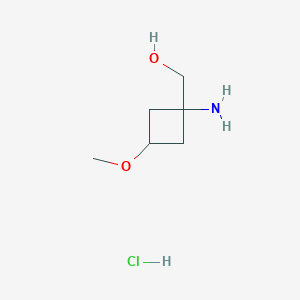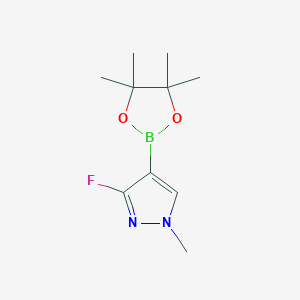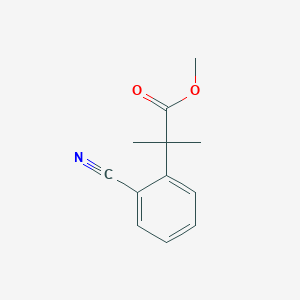
(1-amino-3-methoxycyclobutyl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-amino-3-methoxycyclobutyl)methanol hydrochloride, also known as AMC, is a cyclic alcohol derivative and a member of the class of cyclobutylmethanols. It is a white crystalline compound with a molecular formula of C5H11NO2•HCl. AMC has a variety of uses, ranging from its use as an intermediate in organic synthesis to its application in scientific research.
Wirkmechanismus
The mechanism of action of (1-amino-3-methoxycyclobutyl)methanol hydrochloride is not yet fully understood. It is thought to act as a proton acceptor, which allows it to interact with other molecules and form complexes. It is also thought to act as a catalyst in certain reactions, allowing for the formation of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are not fully understood. However, it is known to interact with a variety of proteins and enzymes, which suggests that it may have an effect on cellular metabolism. Additionally, it has been shown to have anti-inflammatory effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (1-amino-3-methoxycyclobutyl)methanol hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that (1-amino-3-methoxycyclobutyl)methanol hydrochloride is a potentially dangerous compound, and should be handled with care.
Zukünftige Richtungen
The potential applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, as well as its potential applications in drug synthesis and other areas. Additionally, research is needed to further explore its potential as a proton acceptor and catalyst in organic synthesis. Finally, further research is needed to explore the potential therapeutic applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, including its potential use in the treatment of inflammation and other diseases.
Synthesemethoden
(1-amino-3-methoxycyclobutyl)methanol hydrochloride is most commonly synthesized through the reaction of 1-methoxycyclobutyl methyl ketone and hydrochloric acid. This reaction is carried out in a solvent such as methanol or ethanol. The reaction produces (1-amino-3-methoxycyclobutyl)methanol hydrochloride hydrochloride, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(1-amino-3-methoxycyclobutyl)methanol hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a range of compounds, including amino acids, peptides, and other small molecules. (1-amino-3-methoxycyclobutyl)methanol hydrochloride has also been used as a reagent in the synthesis of other cyclobutylmethanols. Additionally, it has been used in the synthesis of a variety of drugs and other pharmaceuticals.
Eigenschaften
IUPAC Name |
(1-amino-3-methoxycyclobutyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-5-2-6(7,3-5)4-8;/h5,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFVHPMCQXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)


![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)